molecular formula C14H12ClNO3S2 B2922994 methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 303027-69-2

methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B2922994
CAS No.: 303027-69-2
M. Wt: 341.82
InChI Key: GXLVCEWYNAXQRF-FLIBITNWSA-N
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Description

Methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a 4-chlorophenyl-substituted methylidene group at the C5 position, a sulfanylidene (thiocarbonyl) group at C2, and a methyl ester-linked propanoate side chain at N2. Thiazolidinones are a class of heterocyclic compounds with diverse biological activities, including antimicrobial, antiviral, and antidiabetic properties . The Z-configuration of the exocyclic double bond at C5 is critical for maintaining structural rigidity and interaction with biological targets . This compound’s ester moiety may act as a prodrug, enhancing membrane permeability before hydrolysis to the active carboxylic acid form in vivo .

Properties

IUPAC Name

methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S2/c1-19-12(17)6-7-16-13(18)11(21-14(16)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLVCEWYNAXQRF-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is often synthesized via a multistep reaction. One common method involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves esterification of the carboxyl group with methanol under acidic conditions.

Industrial Production Methods

Industrial production scales these steps using continuous flow chemistry, which optimizes the reaction conditions for yield and purity. Key parameters include maintaining optimal temperatures, pressures, and pH levels, with the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: : Can lead to the formation of sulfoxides and sulfones.

  • Reduction: : Leads to the removal of the carbonyl group.

  • Substitution: : Particularly electrophilic aromatic substitution on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Use of hydrogen peroxide or peracids.

  • Reduction: : Employing reducing agents like sodium borohydride.

  • Substitution: : Various electrophiles can be introduced using reagents like halogens or nitrating agents.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced thiazolidinones.

  • Substitution: : Halogenated or nitrated thiazolidinones.

Scientific Research Applications

Methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate has extensive applications in scientific research:

  • Chemistry: : As an intermediate in synthesizing more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for its antimicrobial and antitumor activities.

  • Industry: : Used in the development of novel materials with specific properties.

Mechanism of Action

Mechanism of Effects

The compound's biological activity often involves interactions with enzymes and receptors, disrupting normal cellular processes. Its structure allows it to bind to active sites of enzymes, inhibiting their activity.

Molecular Targets and Pathways

Primary targets include enzymes involved in DNA replication and repair, making it a candidate for anticancer research. It can also interact with microbial enzymes, providing a basis for its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Arylidene Group

The 4-chlorophenyl group in the target compound distinguishes it from analogs with alternative aromatic or heteroaromatic substituents:

  • Claficapavir (INN: 3-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid): Replaces the phenyl ring with a 5-(4-chlorophenyl)furan group, conferring antiviral activity .
  • 3-{(5Z)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid: Lacks the 4-chlorophenyl group, reducing hydrophobicity and altering pharmacokinetics .
  • KYA1797 (3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid): Incorporates a nitro group, increasing molecular weight (404.42 g/mol) and acidity (predicted pKa ~4.3) compared to the target compound’s chloro substituent .

Side Chain Modifications

  • Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity (logP) relative to carboxylic acid analogs like claficapavir, enhancing bioavailability .
  • Amide Derivatives : Compounds such as 3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide (314751-71-8) replace the ester with an amide, altering solubility and metabolic stability .

Thiazolidinone Core Modifications

  • Dichlorophenyl Analogs : (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one (324547-31-1) introduces a second chlorine atom, increasing steric bulk and lipophilicity, which may enhance membrane penetration but reduce aqueous solubility .
  • Pyrolidinone Hybrids: Compounds like 3-[(5Z)-5-[[4-ethenyl-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoate integrate pyrrole rings, expanding π-π stacking interactions in biological targets .

Physicochemical Properties

Property Target Compound Claficapavir KYA1797
Molecular Weight (g/mol) ~380 (estimated) 408.87 404.42
logP (Predicted) ~3.2 2.8 3.5
pKa Ester: ~1.5; Acid: ~4.3 (post-hydrolysis) 4.3 (carboxylic acid) 4.3 (carboxylic acid)
Solubility Low (ester); Moderate (acid) Moderate Low

Biological Activity

Methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate, a compound with the CAS number 104183-59-7, has garnered attention for its potential biological activities. This article explores its antibacterial, antifungal, and cytotoxic properties, supported by relevant data tables and research findings.

  • Molecular Formula : C22H22ClN3O2S
  • Molecular Weight : 460.012 g/mol
  • Density : 1.38 g/cm³
  • Boiling Point : 660°C at 760 mmHg
  • Flash Point : 353°C

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antibacterial and antifungal activities. The compound has been tested against various bacterial strains, showing promising results.

Antibacterial Activity

The compound exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study, several derivatives were tested against eight bacterial strains, revealing that the activity of some compounds surpassed that of standard antibiotics like ampicillin and streptomycin by 10–50 times.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Escherichia coli0.0150.030
Staphylococcus aureus0.0080.015
Bacillus cereus0.0150.030
Salmonella typhimurium0.0110.020

The most active derivative showed a Minimum Inhibitory Concentration (MIC) as low as 0.004mg mL0.004\,\text{mg mL} against Enterobacter cloacae, indicating strong efficacy against this pathogen .

Antifungal Activity

The compound also demonstrated antifungal properties with MIC values ranging from 0.0040.004 to 0.06mg mL0.06\,\text{mg mL}. The most sensitive fungal strain was found to be Trichoderma viride, while Aspergillus fumigatus exhibited the highest resistance.

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Candida albicans0.020
Aspergillus fumigatus>0.060

Docking studies have suggested that the antibacterial activity of the compound may involve inhibition of specific bacterial enzymes such as MurB in E. coli, which is crucial for cell wall synthesis . For antifungal activity, the inhibition of lanosterol demethylase (CYP51Ca) has been implicated .

Cytotoxicity Studies

In vitro cytotoxicity assessments using the MTT assay on normal MRC5 cells indicated that while the compound exhibits potent antimicrobial effects, it also maintains a favorable safety profile with acceptable cytotoxicity levels compared to standard chemotherapeutics .

Q & A

Basic: What are the optimal synthetic routes for preparing this thiazolidinone derivative?

Methodological Answer:
The compound is typically synthesized via a multi-step condensation process. Key steps include:

  • Schiff Base Formation : Reacting 4-chlorobenzaldehyde derivatives with thiosemicarbazide under acidic conditions (e.g., HCl or acetic acid) to form a Schiff base intermediate .
  • Cyclization : Heating the intermediate in polar solvents (ethanol, methanol, or DMF-acetic acid mixtures) to induce cyclization into the thiazolidinone core. For example, refluxing at 80–100°C for 2–4 hours ensures high yields .
  • Esterification : Introducing the methyl propanoate group via nucleophilic substitution or esterification under basic conditions (e.g., sodium acetate) .
    Critical Variables : Solvent polarity, temperature, and catalyst choice (e.g., acetic acid vs. DMF) significantly impact reaction efficiency .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration at the methylidene group) and confirms bond angles/distances (mean C–C bond precision: ±0.002 Å) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) and thione sulfur environments (δ 170–180 ppm for C=S) .
    • 2D NOESY : Validates spatial proximity of substituents (e.g., methylidene and sulfanylidene groups) .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretches .

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitution?

Methodological Answer:

  • Substituent Impact : Electron-withdrawing groups (e.g., -Cl on the phenyl ring) enhance electrophilicity at the thiazolidinone’s C4 position, facilitating nucleophilic attacks (e.g., by amines or thiols) .
  • Mechanistic Studies :
    • Use Hammett σ constants to correlate substituent electronic effects with reaction rates .
    • DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution .
      Example : 4-Chlorophenyl derivatives exhibit 20% faster substitution rates compared to methoxy-substituted analogs due to enhanced electrophilicity .

Advanced: What computational methods predict tautomeric equilibria and biological interactions?

Methodological Answer:

  • Tautomer Prediction :
    • DFT/Molecular Dynamics : Simulate energy barriers between 4-oxo and 4-thioxo tautomers. Studies show the 4-oxo form is 5–8 kcal/mol more stable in polar solvents .
    • Docking Studies : Screen tautomers against target proteins (e.g., kinases) using AutoDock Vina to identify bioactive conformers .
  • DNA-Binding Assays : UV-Vis titration and ethidium bromide displacement experiments quantify binding constants (e.g., Kb = 10⁴–10⁵ M⁻¹) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Control : Use HPLC (≥98% purity) to eliminate confounding impurities; contaminated batches may show false-negative/positive results .
  • Experimental Replication :
    • Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media for cytotoxicity studies) .
    • Validate results across multiple labs to control for instrumentation variability (e.g., LC-MS vs. ELISA) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in IC50 datasets .

Advanced: What strategies optimize stereochemical control during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use L-proline or BINOL derivatives to induce enantioselectivity in cyclization steps (e.g., 80–90% ee reported for similar thiazolidinones) .
  • Crystallization-Induced Diastereomer Resolution : Separate Z/E isomers via fractional crystallization in ethanol/water mixtures .
  • Circular Dichroism (CD) : Monitor stereochemical integrity post-synthesis; λmax shifts indicate racemization .

Advanced: How does solvent choice affect reaction kinetics and product stability?

Methodological Answer:

  • Kinetic Studies :
    • Use stopped-flow UV-Vis to measure rate constants (k) in aprotic (DMF) vs. protic (ethanol) solvents. DMF accelerates cyclization (k = 0.15 s⁻¹ vs. 0.08 s⁻¹ in ethanol) .
  • Stability Testing :
    • TGA/DSC analysis reveals decomposition temperatures (Td ≈ 200°C in inert atmospheres) .
    • Hydrolytic stability: Monitor ester hydrolysis in PBS (pH 7.4) via LC-MS; half-life ≈ 48 hours .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods (≥100 fpm face velocity) to mitigate inhalation risks .
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

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